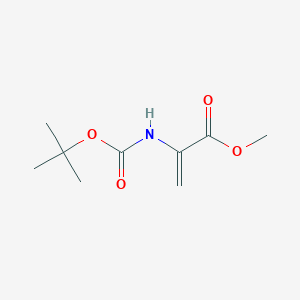

Methyl 2-tert-butyloxycarbonylaminoacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBHVVGQPZDMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448798 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55477-80-0 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate, a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other biologically active molecules. This document outlines established experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathways using logical workflow diagrams.

Introduction

This compound, also known as Boc-dehydroalanine methyl ester, is a dehydroamino acid derivative. The presence of the α,β-unsaturated system makes it a versatile Michael acceptor and a dienophile in Diels-Alder reactions. Its protected amine and ester functionalities allow for selective transformations, rendering it a crucial intermediate in the synthesis of complex organic molecules. This guide explores the primary synthetic routes to this compound, providing detailed methodologies for practical application in a research and development setting.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, primarily starting from N-Boc-serine or its methyl ester. The key transformation involves the elimination of the hydroxyl group from the serine backbone to introduce the double bond.

Diagram: Synthetic Workflow

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Protocol 1: Esterification of N-Boc-Serine

This procedure describes the conversion of N-Boc-serine to its corresponding methyl ester, a crucial intermediate for subsequent elimination reactions.

Method A: Using Diazomethane

-

Materials: N-Boc-serine, Diethyl ether, Ethereal diazomethane solution.

-

Procedure:

-

Dissolve N-Boc-serine (0.31 mol) in diethyl ether (600 mL) in a 2-L Erlenmeyer flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath.

-

Add cold ethereal diazomethane solution (approximately 0.6 M) in several aliquots until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After 30 minutes at 0°C, quench any excess diazomethane by the careful addition of glacial acetic acid.

-

Remove the solvent under reduced pressure to yield N-Boc-L-serine methyl ester as a pale amber oil. This product is often used in the next step without further purification.

-

Method B: Using Methyl Iodide and Potassium Carbonate

-

Materials: N-Boc-serine, Methyl iodide (MeI), Potassium carbonate (K2CO3), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of N-Boc-serine in DMF, add potassium carbonate (1.5 equivalents).

-

Add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-serine methyl ester.

-

Protocol 2: Elimination Reaction to Form the Dehydroalanine Derivative

This protocol details the elimination of the hydroxyl group from N-Boc-serine methyl ester.

-

Materials: N-Boc-serine methyl ester, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Copper(I) chloride (CuCl), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-serine methyl ester in dichloromethane.

-

Add EDC (1.5 equivalents) and CuCl (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the formation of the product by TLC.

-

Once the reaction is complete, filter the mixture to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Protocol 3: One-Pot Synthesis from N-Boc-Serine

This efficient method combines the esterification and elimination steps into a single procedure.[1][2]

-

Materials: N-Boc-serine, Cesium carbonate (Cs2CO3), Methyl iodide (or other haloalkane), 4 Å molecular sieves, Dimethylformamide (DMF).

-

Procedure:

-

To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL), add cesium carbonate (1.5 mmol) and 4 Å molecular sieves (90 mg).

-

Add methyl iodide (1.5 mmol) to the mixture.

-

Heat the reaction mixture at 60 °C for 12 hours.[1]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired product.

-

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the synthesis of dehydroalanine esters, providing a comparative overview of the different methodologies.

| Starting Material | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-Serine | Esterification (Diazomethane) | Diazomethane, Diethyl ether | Diethyl ether | 0 | 0.5 | 86 | Organic Syntheses |

| N-Boc-Serine | One-Pot Esterification/Elimination | Cs2CO3, 2-Bromopropane, 4 Å zeolite | DMF | 60 | 12 | 70 | RSC Publishing[1][2] |

| N-Boc-Serine Derivatives | One-Pot Esterification/Elimination | Cs2CO3, various haloalkanes, 4 Å zeolite | DMF | 60 | 12 | 19-71 | RSC Publishing[1] |

| Glycine Methyl Ester Hydrochloride | Two-step synthesis of related compound | - | - | 20-80 | - | - | ResearchGate[3] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The one-pot procedure starting from N-Boc-serine offers an efficient and practical approach, minimizing intermediate isolation steps. For larger scale preparations, the two-step process involving the initial esterification of N-Boc-serine followed by a separate elimination reaction may be more amenable to optimization and purification. The methodologies and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate for their specific applications in drug discovery and development.

References

Synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-tert-butyloxycarbonylaminoacrylate, a valuable unsaturated amino acid derivative frequently utilized in the synthesis of modified peptides, natural products, and other complex organic molecules. This document provides a thorough overview of a highly efficient one-pot synthesis method, including detailed experimental protocols and quantitative data to support researchers in its practical application.

Introduction

This compound, also known as N-Boc-dehydroalanine methyl ester, is a key building block in organic synthesis. Its α,β-unsaturated system makes it an excellent Michael acceptor for the introduction of various functionalities, enabling the creation of novel amino acid derivatives and peptide analogs. The tert-butyloxycarbonyl (Boc) protecting group offers stability and is readily removable under acidic conditions, making it compatible with a wide range of synthetic strategies. This guide focuses on a practical and efficient one-pot synthesis method that proceeds via a cesium carbonate (Cs₂CO₃)-mediated simultaneous esterification and elimination reaction starting from readily available N-Boc-L-serine.

Synthesis Methodology: One-Pot Esterification and Elimination

A highly effective method for the synthesis of this compound involves a one-pot reaction from N-Boc-L-serine. This process, mediated by cesium carbonate, combines the esterification of the carboxylic acid and the β-elimination of the hydroxyl group into a single, efficient step.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Experimental workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a practical one-pot synthesis of dehydroalanine esters.[1][2][3]

Materials:

-

N-Boc-L-serine

-

Methyl Iodide (MeI)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-Boc-L-serine (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol, 1.5 equiv.).

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Add methyl iodide (1.5 mmol, 1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with ethyl acetate (20 mL) and wash successively with saturated aqueous NaHCO₃ solution (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The yield of the reaction can be influenced by the nature of the starting materials and reaction conditions. The following table summarizes representative yields for the synthesis of various dehydroalanine esters using the one-pot Cs₂CO₃-mediated method.[3]

| Entry | N-Protected Serine | Haloalkane | Product | Yield (%) |

| 1 | N-Boc-Serine | 2-Bromopropane | N-Boc-dehydroalanine isopropyl ester | 70 |

| 2 | N-Boc-Serine | Iodomethane | This compound | Estimated high yield |

| 3 | N-Cbz-Serine | 2-Bromopropane | N-Cbz-dehydroalanine isopropyl ester | 25 |

| 4 | N-Ac-Serine | 2-Bromopropane | N-Ac-dehydroalanine isopropyl ester | 52 |

Note: While a specific yield for the methyl ester was not explicitly stated in the primary reference, the high yield obtained for the analogous isopropyl ester suggests that the synthesis of the methyl ester would also be efficient.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but serves as a crucial precursor for synthesizing molecules that are. For instance, dehydroalanine residues, once incorporated into peptides, can act as Michael acceptors for the thiol groups of cysteine residues in proteins. This reactivity is harnessed in the design of covalent inhibitors and chemical probes to study protein function and signaling pathways.

The logical relationship for the application of this compound in creating functionally active peptides can be visualized as follows:

Caption: Logical flow from the synthesized compound to its application in functional peptides.

Conclusion

The one-pot synthesis of this compound from N-Boc-L-serine using cesium carbonate and methyl iodide offers a practical, efficient, and scalable method for producing this valuable synthetic intermediate. The detailed protocol and supporting data provided in this guide are intended to facilitate its adoption by researchers in academia and industry, enabling the development of novel peptides, pharmaceuticals, and other advanced materials.

References

- 1. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00035A [pubs.rsc.org]

An In-depth Technical Guide to Methyl 2-tert-butyloxycarbonylaminoacrylate (CAS 55477-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate, with CAS number 55477-80-0, is a pivotal building block in modern organic and medicinal chemistry. This dehydroalanine derivative, featuring a tert-butyloxycarbonyl (Boc) protecting group, serves as a versatile precursor for the synthesis of unnatural amino acids and complex peptide structures. Its significance is notably highlighted by its role as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed presumptive synthesis protocol, and its application in synthetic chemistry. Furthermore, it outlines general analytical methodologies and safety information pertinent to its handling and use in a research and development setting.

Chemical and Physical Properties

This compound is a stable derivative of dehydroalanine, which itself is an unstable α,β-unsaturated amino acid. The N-Boc protecting group enhances its stability, making it a readily usable reagent in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55477-80-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₅NO₄ | [1][2][4] |

| Molecular Weight | 201.22 g/mol | [1][2][4] |

| Appearance | Colorless to Yellow-brown Liquid or Solid | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 265.3 ± 32.0 °C at 760 mmHg | [1] |

| Flash Point | 114.2 ± 25.1 °C | [1] |

| Purity | ≥95% | [2][3][4] |

| Storage Conditions | Sealed in dry, 2-8°C, Cold-chain transportation | [2][3] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | [3] |

| Synonyms | Methyl 2-[(tert-butoxycarbonyl)amino]acrylate, Boc-dehydro-alanine methyl ester, N-(tert-Butoxycarbonyl)dehydroalanine Methyl Ester | [2][4] |

| InChI Key | MGBHVVGQPZDMHA-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(C)(C)OC(=O)NC(=C)C(=O)OC | [4] |

Synthesis Protocol

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine methyl ester

This step involves the protection of the amino group of L-serine methyl ester using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol:

-

To a solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1), add sodium bicarbonate (NaHCO₃) (3 equivalents) at 0°C.

-

To this stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the volatile components under reduced pressure.

-

Dilute the residue with water and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(tert-Butoxycarbonyl)-L-serine methyl ester, which can be used in the next step without further purification.

Step 2: β-Elimination to form this compound

The hydroxyl group of the serine derivative is converted into a good leaving group, which is then eliminated to form the α,β-unsaturated ester. A common method involves the formation of a mesylate or tosylate, followed by base-induced elimination.

Experimental Protocol:

-

Dissolve N-(tert-Butoxycarbonyl)-L-serine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine (Et₃N) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).

-

Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC.

-

Upon completion of the mesylation, add a solution of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

References

- 1. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 3. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00035A [pubs.rsc.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Technical Guide to the Physical Properties of Methyl 2-tert-butyloxycarbonylaminoacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-tert-butyloxycarbonylaminoacrylate (CAS 55477-80-0). This compound, a valuable building block in organic synthesis, particularly in the preparation of unnatural amino acids and peptidomimetics, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methyl ester, and an acrylate moiety. This document collates available data on its physical state, thermodynamic properties, and spectroscopic characteristics. Due to a scarcity of publicly available experimental data, this guide combines predicted values with established analytical techniques for related compounds to offer a robust resource for laboratory professionals. Methodologies for key experimental determinations and relevant chemical transformations are also detailed.

Core Physical Properties

This compound is typically a colorless to yellow-brown liquid or solid at room temperature.[1] Its stability and handling are crucial for its application in multi-step syntheses.

Tabulated Physical Data

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted through computational models and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | [1][2][3][4] |

| Molecular Weight | 201.22 g/mol | [2][3][4] |

| CAS Number | 55477-80-0 | [1][2][3][4] |

| Physical Form | Colorless to Yellow-brown Liquid or Solid | [1] |

| Predicted Boiling Point | 265.3 ± 32.0 °C at 760 mmHg | [4] |

| Predicted Density | 1.071 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 9.55 ± 0.46 | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][4] |

| Melting Point | Not available | |

| Solubility | Not explicitly documented; likely soluble in common organic solvents. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl ester, and the vinyl group. The nine protons of the tert-butyl group should appear as a singlet around 1.5 ppm. The three protons of the methyl ester would likely be a singlet around 3.7 ppm. The two vinyl protons, being diastereotopic, are expected to appear as two distinct signals in the range of 5.5-6.5 ppm. The N-H proton of the carbamate would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected chemical shifts include: the carbonyl of the ester around 165 ppm, the carbonyl of the carbamate around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group around 28 ppm, and the methyl carbon of the ester around 52 ppm. The two sp² carbons of the alkene would be expected in the 105-140 ppm region.[5][6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.[10][11][12][13][14] Key absorption bands are predicted as follows:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Carbamate) | 3300-3500 (broad) |

| C-H Stretch (sp³ and sp²) | 2850-3100 |

| C=O Stretch (Ester) | ~1720-1740 (strong, sharp) |

| C=O Stretch (Carbamate) | ~1680-1700 (strong, sharp) |

| C=C Stretch (Alkene) | ~1640-1680 (medium) |

| C-O Stretch (Ester and Carbamate) | 1000-1300 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the tert-butyl group (m/z 57) or isobutylene, and subsequent fragmentation of the ester and acrylate moieties.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point.

Determination of Solubility

The solubility can be determined by adding a small, measured amount of the compound to a known volume of various solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) at a constant temperature. The mixture is agitated, and the point at which no more solute dissolves is observed visually. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

General Synthesis Protocol

A plausible synthesis for this compound involves the N-protection of methyl 2-aminoacrylate or a related precursor. A general procedure based on the synthesis of similar compounds is outlined below.[15]

Caption: A plausible synthetic route to this compound.

Chemical Reactivity and Pathways

The chemical reactivity of this compound is dominated by the Boc protecting group and the acrylate system. The Boc group is susceptible to cleavage under acidic conditions, which is a common step in peptide synthesis.

N-Boc Deprotection

The removal of the Boc group is a fundamental transformation in synthetic organic chemistry.[16][17][18][19]

Caption: General mechanism for the acid-catalyzed deprotection of the N-Boc group.

Conclusion

This compound is a key intermediate with predictable, yet not extensively documented, physical properties. This guide provides a foundational understanding for researchers by summarizing predicted data and outlining standard experimental procedures for its characterization and synthesis. The provided diagrams for a plausible synthesis and the common deprotection reaction offer a visual workflow for laboratory applications. Further experimental validation of the predicted properties is encouraged for advancing the use of this versatile compound in research and development.

References

- 1. This compound | 55477-80-0 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-TERT-BUTOXYCARBONYLAMINO-ACRYLIC ACID METHYL ESTER | 55477-80-0 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to Methyl 2-tert-butyloxycarbonylaminoacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-tert-butyloxycarbonylaminoacrylate, also known as N-(tert-Butoxycarbonyl)dehydroalanine methyl ester or Boc-dehydro-alanine methyl ester, is a valuable synthetic intermediate in organic chemistry and drug discovery. Its chemical structure, featuring a protected amino group and an acrylate moiety, makes it a versatile building block for the synthesis of unnatural amino acids, peptides, and other complex organic molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions and subsequent deprotection under specific conditions, a crucial aspect in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methyl ester, a tert-butyloxycarbonyl (Boc) protected amine, and an acrylic double bond.

Chemical Formula: C₉H₁₅NO₄[1][2]

Molecular Weight: 201.22 g/mol [1][2]

IUPAC Name: Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate[2]

Synonyms:

-

N-(tert-Butoxycarbonyl)dehydroalanine methyl ester

-

Boc-dehydro-alanine methyl ester[2]

-

Methyl 2-[(tert-butoxycarbonyl)amino]acrylate[1]

-

2-tert-Butoxycarbonylamino-acrylic acid methyl ester[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented in the table below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

| Property | Value | Source |

| Physical Form | Colorless to Yellow-brown Liquid or Solid | [1] |

| Boiling Point | 265.285 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.071 g/cm³ (Predicted) | [2] |

| Melting Point | Not available | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol, diethyl ether, acetone, and benzene. | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

-

Vinyl Protons (=CH₂): Expected to appear as two distinct signals in the olefinic region (around 5.5-6.5 ppm).

-

Methyl Protons (-OCH₃): A singlet is expected in the range of 3.7-3.9 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons of the Boc group is expected around 1.5 ppm.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (Ester, C=O) | ~165 |

| Carbonyl Carbon (Boc, C=O) | ~153 |

| Quaternary Vinyl Carbon (=C(NHBoc)) | ~138 |

| Methylene Vinyl Carbon (=CH₂) | ~108 |

| Quaternary Carbon (Boc, -C(CH₃)₃) | ~80 |

| Methyl Carbon (Ester, -OCH₃) | ~52 |

| Methyl Carbons (Boc, -C(CH₃)₃) | ~28 |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the dehydration of N-Boc-serine methyl ester or an elimination reaction from a suitable precursor. A general one-pot procedure for the synthesis of dehydroalanine esters from N-protected serines has been reported and can be adapted for this specific compound.[3]

One-Pot Synthesis from N-Boc-Serine

This protocol describes a general method for the synthesis of dehydroalanine esters. For the synthesis of the title compound, N-Boc-serine would be the starting material, and a methylating agent would be used.

Materials:

-

N-Boc-serine

-

Methyl iodide (or other methylating agent)

-

Cesium carbonate (Cs₂CO₃)

-

4 Å molecular sieves

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL) are added cesium carbonate (1.5 mmol), 4 Å molecular sieves (90 mg), and methyl iodide (1.5 mmol).

-

The reaction mixture is stirred at 60 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.

-

The filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Note: This is a generalized procedure and may require optimization for yield and purity of the target compound.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: General workflow for the one-pot synthesis of the title compound.

References

An In-Depth Technical Guide to Methyl 2-tert-butyloxycarbonylaminoacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate, a dehydroalanine (Dha) derivative, is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique structure, featuring a protected amine and a reactive acrylate moiety, allows for its versatile application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a stable, colorless to light yellow liquid or solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 201.22 g/mol | [1][2][] |

| Chemical Formula | C₉H₁₅NO₄ | [1][2][] |

| CAS Number | 55477-80-0 | [1][2][] |

| Synonyms | N-(tert-Butoxycarbonyl)dehydroalanine methyl ester, Boc-dehydro-alanine methyl ester | [2][] |

| Boiling Point | 265.285 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.071 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, sealed in a dry environment | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through the elimination of a protected amino acid precursor. A general and robust method involves the oxidative elimination of an alkylated derivative of a protected cysteine.[5]

Experimental Protocol: Synthesis from a Cysteine Derivative

This protocol is adapted from literature procedures for the synthesis of dehydroalanine derivatives.[5]

Materials:

-

Boc-L-Cysteine

-

Methylating agent (e.g., methyl iodide)

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)

-

Base (e.g., triethylamine)

-

Anhydrous solvents (e.g., dichloromethane, methanol)

Procedure:

-

Protection and Alkylation: The amine group of L-cysteine is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-L-cysteine is then treated with a methylating agent to alkylate the thiol group.

-

Oxidative Elimination: The alkylated cysteine derivative is subjected to oxidative elimination. This can be achieved by treatment with an oxidizing agent, which facilitates the removal of the alkylated sulfur moiety and the formation of the double bond, yielding this compound.

-

Purification: The crude product is purified using column chromatography on silica gel to afford the pure compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Absorption Peaks |

| ¹H NMR | Signals corresponding to the vinyl protons, the methyl ester protons, and the protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the olefinic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the ester. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretching of the ester and carbamate, C=C stretching of the acrylate, and C-O stretching. |

Applications in Drug Development and Peptide Synthesis

Dehydroalanine and its derivatives are found in a variety of bioactive natural products, including antibiotics and phytotoxins.[6] The electrophilic nature of the α,β-unsaturated carbonyl system in dehydroalanine residues makes them susceptible to nucleophilic attack, a property that can be exploited in the synthesis of modified peptides and other complex molecules.[7]

Role in Peptide Modification and Drug Discovery

This compound serves as a key precursor for introducing the dehydroalanine moiety into peptides. This modification can be crucial for the biological activity of the resulting peptide. For instance, the presence of dehydroalanine can confer unique conformational constraints and reactivity to the peptide backbone.

One significant application of dehydroalanine is in the synthesis of selenocysteine-containing peptides.[5] Selenocysteine is a rare amino acid that is a critical component of several enzymes with important antioxidant functions, such as glutathione peroxidases.[5] The synthesis of selenoproteins often proceeds through a dehydroalanine intermediate.[5]

Signaling Pathway Implication: Glutathione Peroxidase and Redox Homeostasis

Glutathione peroxidases (GPx) are a family of enzymes that play a central role in protecting cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. The active site of GPx contains a selenocysteine residue that is essential for its catalytic activity. The synthesis of this critical residue can involve a dehydroalanine intermediate.

The workflow for the potential involvement of this compound in the synthesis of a GPx-mimetic peptide and its role in cellular redox signaling is depicted below.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group allows for controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.

References

- 1. americanelements.com [americanelements.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. 55477-80-0|this compound|BLD Pharm [bldpharm.com]

- 5. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]

- 6. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydroalanine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Characterization of Boc-Dehydroalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-dehydroalanine methyl ester (Boc-ΔAla-OMe) is a crucial α,β-unsaturated amino acid derivative widely employed in organic synthesis and drug development. Its dehydroalanine core serves as a versatile Michael acceptor and a key precursor for synthesizing unnatural amino acids, modified peptides, and complex natural products.[1][2] The unique reactivity of the α,β-unsaturated system makes it a valuable building block for creating novel therapeutic agents and biological probes.[1]

Given its significance, rigorous characterization of Boc-dehydroalanine methyl ester is paramount to ensure purity, confirm structural integrity, and guarantee reproducibility in subsequent synthetic applications. This technical guide provides a detailed overview of the essential analytical techniques and experimental protocols for the comprehensive characterization of this compound.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of Boc-dehydroalanine methyl ester is presented below.

| Property | Value | Reference |

| IUPAC Name | methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate | N/A |

| Synonyms | Boc-Dha-OMe, N-Boc-dehydroalanine methyl ester | [3] |

| Molecular Formula | C₁₀H₁₇NO₄ | Calculated |

| Molecular Weight | 215.25 g/mol | Calculated |

| Appearance | White to off-white solid or oil | [4][] |

| CAS Number | 75439-09-9 (for N-Boc-dehydroalanine) | N/A |

Synthesis and Purification

Boc-dehydroalanine methyl ester is commonly synthesized from N-Boc-L-serine methyl ester. A prevalent method involves the elimination of the β-hydroxyl group. An alternative, efficient one-pot synthesis involves a cesium carbonate-mediated simultaneous esterification and elimination process starting from N-Boc-serine and a methylating agent like methyl iodide.[1][2][6]

General Synthesis Workflow

The diagram below illustrates a typical one-pot synthesis of N-Boc dehydroalanine esters from an N-protected serine precursor.

Caption: One-pot synthesis of Boc-dehydroalanine methyl ester.

Experimental Protocol: One-Pot Synthesis[1][6]

-

Reaction Setup : To a solution of N-Boc-serine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add cesium carbonate (Cs₂CO₃, 1.5 mmol) and 4 Å molecular sieves (90 mg).

-

Addition of Reagent : Add methyl iodide (1.5 mmol) to the suspension.

-

Reaction Conditions : Stir the mixture at 60 °C for approximately 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup : After the reaction is complete, filter the mixture and partition the filtrate between ethyl acetate and water.

-

Extraction : Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude product by column chromatography on silica gel to yield the pure Boc-dehydroalanine methyl ester.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural elucidation and purity assessment of Boc-dehydroalanine methyl ester.

Logical Workflow for Characterization

The following diagram outlines the logical relationship between different analytical techniques used to confirm the identity and purity of the target compound.

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

4.2.1 Typical NMR Data

The following table summarizes the expected chemical shifts for Boc-dehydroalanine methyl ester.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100.56 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Description |

| ~ 6.55 | (br s, 1H) - NH |

| ~ 6.20 | (s, 1H) - Vinyl H (trans to C=O) |

| ~ 5.75 | (s, 1H) - Vinyl H (cis to C=O) |

| ~ 3.80 | (s, 3H) - OCH₃ |

| ~ 1.48 | (s, 9H) - C(CH₃)₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from related dehydroalanine structures.[3][7]

4.2.2 Experimental Protocol: NMR Spectroscopy [3][7]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition : Record ¹H NMR and ¹³C NMR spectra at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Processing : Process the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestreNova, TopSpin) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

4.3.1 Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3300-3400 | N-H | Amide N-H stretch |

| ~ 2980 | C-H | sp³ C-H stretch (Boc & methyl) |

| ~ 1725 | C=O | Ester carbonyl stretch |

| ~ 1700 | C=O | Urethane (Boc) carbonyl stretch |

| ~ 1640 | C=C | Alkene C=C stretch |

| ~ 1160 | C-O-C | Ester/Boc C-O stretch |

Note: Values are typical and based on data for similar structures.[7]

4.3.2 Experimental Protocol: FT-IR Spectroscopy [7]

-

Sample Preparation : Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, KBr pellets can be used for solid samples.

-

Background Scan : Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

-

Sample Scan : Acquire the spectrum of the sample, typically in the range of 4000–400 cm⁻¹.

-

Analysis : Identify the characteristic absorption peaks corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a common technique for this type of molecule.

4.4.1 Expected Mass-to-Charge Ratios (m/z)

| Ion | Calculated m/z |

| [M+H]⁺ | 216.1230 |

| [M+Na]⁺ | 238.1049 |

| [M+K]⁺ | 254.0789 |

M = C₁₀H₁₇NO₄

4.4.2 Experimental Protocol: ESI-MS [3]

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Infusion : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode.

-

Analysis : Compare the observed m/z value of the molecular ion peak with the calculated theoretical mass to confirm the identity and elemental composition of the compound.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the synthesized product.

4.5.1 Experimental Protocol: Thin-Layer Chromatography (TLC) [3]

-

Stationary Phase : Use pre-coated silica gel plates (e.g., Silica Gel 60 F₂₅₄).

-

Mobile Phase : A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a common starting point. The exact ratio should be optimized to achieve good separation (Rf value ~0.3-0.5).

-

Spotting : Dissolve a small amount of the sample in a suitable solvent and spot it onto the baseline of the TLC plate.

-

Development : Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

-

Visualization : Visualize the spots under UV radiation (254 nm).[3] Staining with potassium permanganate solution can also be used. A single spot indicates a high degree of purity.

References

- 1. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00035A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 6. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of dehydrodipeptide esters and their evaluation as inhibitors of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of Methyl 2-tert-butyloxycarbonylaminoacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-tert-butyloxycarbonylaminoacrylate, a key building block in synthetic organic chemistry, particularly in the synthesis of non-canonical amino acids and peptides, requires careful handling and storage to ensure its integrity and reactivity. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound. Due to the limited availability of in-depth, publicly accessible stability studies, this guide synthesizes information from chemical suppliers and fundamental chemical principles to provide the best practices for its use in a research and development setting.

Core Stability and Storage Data

While specific quantitative stability data under various stress conditions (e.g., pH, light, humidity) is not extensively documented in peer-reviewed literature, a consistent set of storage recommendations is provided by various chemical suppliers. These recommendations are summarized in the table below and form the basis of best practices for handling this compound.

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2-8°C (Short to medium-term) | |

| -20°C (Long-term) | ||

| Atmosphere | Store in a dry atmosphere, sealed from moisture. | |

| Light Exposure | Store in the dark or in a light-resistant container. | Inferred from general best practices |

| Shipping | Cold-chain transportation is required. |

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a Boc-protecting group and a dehydroalanine moiety, several potential degradation pathways can be inferred. Understanding these pathways is crucial for anticipating potential impurities and for designing stable formulations.

Acid-Catalyzed Deprotection

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions. Exposure to even mild acids can lead to its removal, yielding the corresponding free amine. This is a common synthetic transformation but an undesirable degradation pathway during storage.

An In-depth Technical Guide to the Solubility of Methyl 2-tert-butyloxycarbonylaminoacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-tert-butyloxycarbonylaminoacrylate, a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers inferred solubility information based on the well-understood behavior of structurally similar molecules, namely N-Boc protected amino acid esters. Furthermore, it details a general experimental protocol for determining solubility and presents visual representations of a relevant synthetic pathway and a generic signaling pathway to provide a broader context for its application.

Core Physicochemical Properties

This compound, also known as Boc-dehydroalanine methyl ester, possesses the chemical formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol .[1] It is typically available as a colorless to yellow-brown liquid or solid and should be stored in a dry environment at 2-8°C.[2]

Inferred Solubility Profile

The solubility of a compound is largely dictated by its polarity and the nature of its functional groups. This compound contains both a polar carbamate group and a methyl ester, as well as a non-polar tert-butyl group. This amphiphilic nature suggests its solubility will vary across different solvents. Based on the general solubility of Boc-protected amino acids, the following table summarizes the inferred solubility of this compound in common organic solvents.[3]

| Solvent Name | Chemical Formula | Polarity | Inferred Solubility | Rationale |

| Polar Aprotic Solvents | ||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | The polar aprotic nature of DMF can effectively solvate the polar carbamate and ester groups.[3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | High | Soluble | Similar to DMF, NMP is a strong polar aprotic solvent capable of dissolving Boc-protected compounds.[3] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | High | Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including those with challenging solubility.[3] |

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | The moderate polarity of DCM makes it a good solvent for many organic compounds, including Boc-protected amino acid derivatives.[3] |

| Ester Solvents | ||||

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | Its moderate polarity allows it to interact favorably with both the polar and non-polar regions of the molecule. |

| Alcohol Solvents | ||||

| Methanol | CH₄O | High | Sparingly Soluble to Soluble | The hydroxyl group can hydrogen bond with the carbamate, but the overall solubility may be limited by the non-polar tert-butyl group. |

| Ethanol | C₂H₆O | High | Sparingly Soluble | Similar to methanol, but the increased hydrocarbon character may slightly decrease solubility. |

| Aqueous Solvents | ||||

| Water | H₂O | High | Sparingly Soluble | The presence of the large, non-polar tert-butyl group and the lack of significant ionization impede solubility in water.[4][5] |

| Phosphate-Buffered Saline (PBS) | - | High | Sparingly Soluble | Similar to water, the insolubility is due to the hydrophobic nature of a significant portion of the molecule.[3] |

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of an organic compound like this compound. This method is based on the principle of finding the saturation point of the solute in a given solvent.[6][7][8][9]

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DCM, Methanol, Water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMF).

-

Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

-

Saturation: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent if necessary.

-

Quantification: Analyze the diluted supernatant using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

-

Calculation: Determine the concentration of the dissolved compound in the supernatant by referring to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Key Processes

To better understand the context of this compound's application, the following diagrams illustrate a relevant synthetic route and a generic signaling pathway where such molecules might play a role.

Synthesis Workflow: Knoevenagel Condensation

The Knoevenagel condensation is a common and effective method for the synthesis of α,β-unsaturated esters, including acrylate derivatives.[10][11][12] This workflow outlines the general steps involved.

Caption: A typical workflow for the Knoevenagel condensation reaction.

Generic Signal Transduction Pathway

In drug development, understanding how a compound interacts with cellular signaling pathways is crucial.[13][14][15][16][17] This diagram illustrates a simplified, generic signal transduction cascade.

Caption: A simplified model of a signal transduction pathway in a cell.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 55477-80-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Signal transduction - Wikipedia [en.wikipedia.org]

- 15. A Signal Transduction Pathway Model Prototype I: From Agonist to Cellular Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Khan Academy [khanacademy.org]

- 17. studysmarter.co.uk [studysmarter.co.uk]

An In-Depth Technical Guide on the Role of Methyl 2-tert-butyloxycarbonylaminoacrylate in the Synthesis and Action of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate serves as a pivotal building block in synthetic peptide chemistry, primarily as a precursor for the non-proteinogenic amino acid dehydroalanine (Dha). While the molecule itself does not exhibit a direct biological mechanism of action, its incorporation into peptide chains imparts unique chemical reactivity that is central to the function of several classes of potent bioactive peptides. This technical guide elucidates the indirect mechanism of action of this compound by focusing on the biological activities of Dha-containing peptides, with a detailed exploration of two prominent examples: the antimicrobial lantibiotic, nisin, and the hepatotoxic microcystins. This document provides a comprehensive overview of their synthesis, signaling pathways, quantitative biological data, and detailed experimental protocols.

Introduction: The Significance of this compound in Peptide Synthesis

This compound is a protected form of dehydroalanine, an α,β-unsaturated amino acid. Its primary utility in chemical biology and drug development lies in its role as a key intermediate for the solid-phase peptide synthesis (SPPS) of peptides containing Dha residues. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise addition of the amino acid to a growing peptide chain.

The presence of a Dha residue within a peptide introduces a reactive electrophilic center. This α,β-unsaturated system is susceptible to nucleophilic attack, a feature that is exploited in nature for the formation of complex cyclic structures and is a cornerstone of the biological activity of many natural products. This guide will explore the downstream consequences of incorporating this versatile building block into peptides, focusing on their mechanisms of action.

Mechanisms of Action of Dehydroalanine-Containing Peptides

The "mechanism of action" is not attributed to this compound directly, but rather to the peptides synthesized using it. The Dha residue is often crucial for the biological activity of these peptides.

Nisin: A Lantibiotic Targeting Bacterial Cell Wall Synthesis

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is widely used as a food preservative. It belongs to a class of bacteriocins known as lantibiotics, which are characterized by the presence of lanthionine and methyllanthionine residues, formed from post-translational modification of Dha and dehydrobutyrine.

The primary mechanism of action of nisin involves a dual strategy that targets the bacterial cell envelope:

-

Inhibition of Cell Wall Synthesis: Nisin specifically binds to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. The N-terminal rings of nisin form a binding pocket for the pyrophosphate group of Lipid II.[1][2][3] This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.[4][5]

-

Pore Formation: Following the initial binding to Lipid II, nisin molecules oligomerize to form pores in the bacterial cell membrane.[1][2] This process is highly dependent on the presence of Lipid II, which acts as a docking molecule.[1][5] The formation of these pores, which have a stoichiometry of approximately eight nisin molecules to four Lipid II molecules, leads to the dissipation of the membrane potential and the efflux of essential cellular components, ultimately causing cell death.[3]

Microcystins: Potent Inhibitors of Protein Phosphatases

Microcystins are a class of cyclic heptapeptide toxins produced by cyanobacteria. They are potent hepatotoxins and their mechanism of action is fundamentally different from that of nisin. The dehydroalanine residue in many microcystin variants is crucial for their covalent interaction with their cellular targets.

The primary mechanism of action of microcystins is the potent and specific inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[6][7] These enzymes are critical regulators of numerous cellular processes, and their inhibition leads to a state of hyperphosphorylation of a multitude of proteins.

The downstream effects of PP1 and PP2A inhibition by microcystins are widespread and include:

-

Disruption of the Cytoskeleton: Hyperphosphorylation of cytoskeletal proteins, such as cytokeratins, leads to the collapse of the filamentous network, loss of cell shape, and ultimately, apoptosis.

-

Induction of Oxidative Stress: Inhibition of phosphatases can lead to the activation of signaling pathways that result in the production of reactive oxygen species (ROS), causing cellular damage.

-

Activation of Apoptotic Pathways: The cellular stress induced by hyperphosphorylation and oxidative damage triggers programmed cell death (apoptosis).

Quantitative Biological Data

Antimicrobial Activity of Nisin and its Analogs

The antimicrobial potency of nisin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Target Organism | MIC (µM) | Reference |

| Nisin A | Enterococcus faecium | 1.56 | [8] |

| Nisin H | Enterococcus faecium | 0.39 | [8] |

| Nisin A | Staphylococcus aureus (MSSA) | 0.78 | [8] |

| Nisin H | Staphylococcus aureus (MSSA) | 0.19 | [8] |

| Nisin A | Staphylococcus aureus (MRSA) | 6.25 | [8] |

| Nisin H | Staphylococcus aureus (MRSA) | 0.78 | [8] |

| Nisin A | Listeria monocytogenes | 6.28 | [9] |

| Nisin S29A | Listeria monocytogenes | 3.14 | [9] |

| Nisin A | Bacillus cereus | 0.52 | [9] |

| Nisin S29A | Bacillus cereus | 0.13 | [9] |

Inhibitory Activity of Microcystin Variants

The biological activity of microcystins is quantified by their half-maximal inhibitory concentration (IC50) against protein phosphatases.

| Microcystin Variant | Target Enzyme | IC50 (nM) | Reference |

| Microcystin-LR | Protein Phosphatase 1A | 1.0 | [10] |

| Microcystin-LF | Protein Phosphatase 1A | 3.0 | [10] |

| Microcystin-LW | Protein Phosphatase 1A | 3.8 | [10] |

| Microcystin-LR | Protein Phosphatase 2A | 0.04 | [11] |

| Okadaic Acid (control) | Protein Phosphatase 2A | >1.0 | [11] |

| Microcystin-LR | Protein Phosphatase 1 (recombinant) | 1.4 µg/L | [12] |

| Microcystin-RR | Protein Phosphatase 1 (recombinant) | 3.1 µg/L | [12] |

| Microcystin-YR | Protein Phosphatase 1 (recombinant) | 2.1 µg/L | [12] |

Experimental Protocols

Solid-Phase Synthesis of a Dehydroalanine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a generic dehydroalanine-containing peptide using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine

-

Fmoc-protected amino acids (including a precursor for Dha, such as Fmoc-Ser(tBu)-OH which can be converted post-synthesis, or by using a building block like Methyl 2-(Fmoc-amino)acrylate)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide using a broth microdilution method.

References

- 1. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Cluster Formation of Nisin and Lipid II Is Correlated with Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MICs of Mutacin B-Ny266, Nisin A, Vancomycin, and Oxacillin against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid II is an intrinsic component of the pore induced by nisin in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein phosphatases by microcystins and nodularin associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights in the Antimicrobial Potential of the Natural Nisin Variant Nisin H - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioengineered Nisin A Derivatives with Enhanced Activity against Both Gram Positive and Gram Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition equivalency factors for microcystin variants in recombinant and wild-type protein phosphatase 1 and 2A assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 2-tert-butyloxycarbonylaminoacrylate in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-tert-butyloxycarbonylaminoacrylate, a dehydroalanine derivative, has emerged as a cornerstone building block in contemporary peptide chemistry and drug discovery. Its unique electrophilic nature, conferred by the α,β-unsaturated system, facilitates a diverse range of chemical transformations, most notably Michael addition reactions. This reactivity allows for the introduction of a wide array of functionalities into peptides, enabling the synthesis of non-canonical amino acids, the formation of complex peptide architectures, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in creating peptides with enhanced biological activity and stability. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers with the practical knowledge required to leverage this versatile reagent in their work.

Introduction

The quest for novel peptide-based therapeutics with improved pharmacological profiles has driven the exploration of non-canonical amino acids. Among these, α,β-dehydroamino acids, and particularly dehydroalanine (Dha), play a significant role. This compound (Boc-ΔAla-OMe) is a stable and versatile precursor to the dehydroalanine residue. The presence of the Boc protecting group on the nitrogen and the methyl ester on the carboxyl group makes it an ideal building block for both solution-phase and solid-phase peptide synthesis.

The core utility of Boc-ΔAla-OMe lies in its reactivity as a Michael acceptor. The electron-withdrawing nature of the carbonyl and carbamate groups renders the β-carbon susceptible to nucleophilic attack. This allows for the conjugate addition of a wide variety of nucleophiles, including thiols, amines, and carbanions, leading to the formation of diverse β-substituted amino acids. This guide will delve into the synthesis of this key building block, its diverse reactivity, and its applications in constructing modified peptides with unique structural and functional properties.

Synthesis of this compound

While commercially available, the in-house synthesis of this compound is often desirable for cost-effectiveness and control over purity. A practical and efficient one-pot method involves the simultaneous esterification and β-elimination of N-Boc-L-serine.[1]

Experimental Protocol: One-Pot Synthesis from N-Boc-L-serine

Materials:

-

N-Boc-L-serine

-

Anhydrous Dimethylformamide (DMF)

-

Cesium Carbonate (Cs₂CO₃)

-

Methyl Iodide (MeI)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N-Boc-L-serine (1.0 equiv.) in anhydrous DMF, add cesium carbonate (1.5 equiv.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Yields: This one-pot procedure can provide the desired product in moderate to good yields, typically ranging from 50-70%, depending on the scale and specific reaction conditions.[1]

Figure 1: Synthesis of Boc-ΔAla-OMe from N-Boc-L-Serine.

Reactivity as a Michael Acceptor

The primary utility of this compound in peptide chemistry stems from its ability to act as a Michael acceptor. This reactivity allows for the stereoselective introduction of a diverse array of side chains at the β-position, leading to the synthesis of a vast library of unnatural amino acids.

Michael Addition of Nucleophiles

A wide range of nucleophiles can participate in the conjugate addition to Boc-ΔAla-OMe, including:

-

Thiols (Thia-Michael Addition): The addition of thiols is a facile and highly efficient reaction, often proceeding under mild basic conditions. This reaction is fundamental to the synthesis of lanthionine and methyllanthionine bridges found in lantibiotics.

-

Amines (Aza-Michael Addition): Primary and secondary amines add to the dehydroalanine residue to form β-amino amino acids. This reaction can be accelerated in aqueous media.[2]

-

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates and nitroalkanes, can be used to form new carbon-carbon bonds, leading to the synthesis of highly functionalized amino acids.

-

Organocuprates: These reagents are effective for the addition of alkyl and aryl groups.

The general mechanism for the base-catalyzed Michael addition is depicted below:

Figure 2: General Mechanism of Michael Addition.

Quantitative Data on Michael Additions

The yields of Michael addition reactions to dehydroalanine derivatives are generally good to excellent, depending on the nucleophile and reaction conditions. Below is a summary of representative yields compiled from the literature.

| Nucleophile (Nu-H) | Product | Yield (%) | Reference |

| Thiophenol | Boc-Ala(β-SPh)-OMe | >90 | [3] |

| Benzylamine | Boc-Ala(β-NHBn)-OMe | 85 | [3] |

| Pyrazole | Boc-Ala(β-pyrazolyl)-OMe | 95 | [4] |

| Imidazole | Boc-Ala(β-imidazolyl)-OMe | 92 | [4] |

| Methyl Mercaptoacetate | Boc-Ala(β-SCH₂CO₂Me)-OMe | 88 | [3] |

| Nitromethane | Boc-Ala(β-CH₂NO₂)-OMe | 60-70 | General expectation |

Table 1: Representative Yields for Michael Addition to N-Boc-Dehydroalanine Methyl Ester.

Asymmetric Michael Additions

The development of asymmetric catalytic systems for the Michael addition to dehydroalanine derivatives has enabled the synthesis of enantiomerically enriched β-substituted amino acids. Organocatalysis, employing chiral amines or thioureas, has proven to be a powerful strategy. For instance, chiral bifunctional primary amine-thiourea catalysts have been successfully used for the enantioselective alkylation of cyclic ketones with dehydroalanine derivatives, achieving high yields and excellent enantioselectivities (up to 99% ee).[5]

| Catalyst | Nucleophile | Michael Acceptor | Product | Yield (%) | ee (%) | Reference |

| Chiral Primary Amine-Thiourea | Cyclohexanone | Boc-ΔAla-N-phenyl-thiazole | β-keto amino acid | 95 | 99 | [5] |

| (S)-BIMBOL (PTC) | Ni-PBP-Gly | - | Glutamic acid derivative | High | up to 95 | [6] |

| Rh/(S)-BINAP | Arylboronic acid | Dehydroalanine derivative | β-Aryl-α-amino ester | High | up to 95 | [6] |

Table 2: Examples of Asymmetric Michael Additions to Dehydroalanine Derivatives.

Applications in Peptide Chemistry

The ability to generate a diverse range of unnatural amino acids from this compound has profound implications for peptide science and drug development.

Synthesis of Dehydroalanine-Containing Peptides

Dehydroalanine residues can be incorporated into peptides post-synthetically. A common strategy involves the incorporation of a protected serine or cysteine residue during solid-phase peptide synthesis (SPPS), followed by an on-resin or in-solution elimination reaction to generate the dehydroalanine.

Figure 3: SPPS Workflow for Dehydroalanine Peptides.

Experimental Protocol: On-Resin Formation of Dehydroalanine from Serine

-

Peptide Synthesis: Assemble the peptide on a suitable solid support using standard Fmoc-SPPS chemistry, incorporating Fmoc-Ser(tBu)-OH at the desired position.

-

Side-Chain Deprotection: After completion of the peptide sequence, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove all acid-labile side-chain protecting groups, including the t-butyl group from serine.

-

On-Resin Elimination:

-

Wash the resin thoroughly with DCM and DMF.

-

Treat the resin with a solution of a suitable base (e.g., DBU in DMF) or a dehydrating agent (e.g., EDC/CuCl₂) to induce β-elimination of the serine hydroxyl group.

-

Monitor the reaction for completion.

-

-

Cleavage and Purification: Cleave the dehydroalanine-containing peptide from the resin using an appropriate cleavage cocktail and purify by reverse-phase HPLC.

Synthesis of Lanthipeptides